Javanicin A
Description
Structure
3D Structure
Properties
CAS No. |
126167-88-2 |
|---|---|
Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(1S,2S,7R,9R,13S,14R,15S,16S,17S)-16-hydroxy-4,15-dimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |
InChI |
InChI=1S/C21H30O6/c1-10-12-9-15(22)27-14-8-11-6-7-13(25-4)19(24)20(11,2)18(21(12,14)3)16(23)17(10)26-5/h7,10-12,14,16-18,23H,6,8-9H2,1-5H3/t10-,11-,12+,14-,16-,17+,18-,20+,21-/m1/s1 |
InChI Key |
PMUBJHMOAGANDY-DQNWMEBPSA-N |
SMILES |
CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]2([C@H]([C@@H]([C@H]1OC)O)[C@@]4([C@@H](C3)CC=C(C4=O)OC)C)C |
Canonical SMILES |
CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C |
Synonyms |
javanicin A |
Origin of Product |
United States |
Natural Occurrence and Isolation of Javanicin a
Elucidation of the Acetate-Polymalonate Pathway
The core carbon skeleton of Javanicin (B1672810) A is assembled via the acetate-polymalonate pathway, a major route for the biosynthesis of polyketides in fungi. acs.orgnih.govchegg.comnih.gov This pathway begins with a "starter" unit, typically acetyl-CoA, which is sequentially condensed with several "extender" units of malonyl-CoA. chegg.comviper.ac.in In the case of Javanicin A, the condensation of multiple acetate (B1210297) and malonate units results in a linear polyketide chain. acs.orgchegg.com This chain then undergoes a series of cyclization and modification reactions to form the final naphthoquinone structure. portlandpress.com The demonstration of this pathway was a key step in understanding the origin of fungal naphthoquinones. nih.govnih.gov
Fusarium Species (e.g., Fusarium javanicum, Fusarium solani)
Precursor Incorporation Studies (e.g., labeled acetate, malonate, methionine)
The involvement of the acetate-polymalonate pathway was confirmed through precursor incorporation studies using isotopically labeled compounds in cultures of Fusarium javanicum. nih.govnih.gov These experiments provided direct evidence for the origin of the different parts of the this compound molecule.
Labeled Acetate and Malonate : When F. javanicum was cultured in the presence of [1-¹⁴C]acetate and [2-¹⁴C]malonate, the resulting this compound was found to be radioactive, confirming that its carbon backbone is derived from these precursors. nih.govnih.gov
Labeled Methionine : The use of [Me-¹⁴C]methionine demonstrated that this amino acid serves as the donor for the methoxyl group attached to the naphthoquinone ring. nih.govnih.gov
Origin of the Ring-Attached Methyl Group : A crucial finding from these studies was that the methyl group attached directly to the naphthoquinone nucleus is not derived from the C1 donor methionine. Instead, it originates from the reduction of a carboxyl group from one of the acetate or malonate units that form the polyketide chain. nih.govnih.gov
Enzymatic Considerations in this compound Biosynthesis
The biosynthesis of this compound is intrinsically linked to that of other fusarubins, sharing early steps in a common pathway governed by a cluster of genes. researchgate.netmdpi.com The pathway is initiated by a non-reducing polyketide synthase (NR-PKS), often designated as FSR1 or PKS3, which catalyzes the formation of the initial polyketide chain and its subsequent cyclization. researchgate.netresearchgate.net This enzyme is responsible for producing the core scaffold compound, which has been identified as 6-O-demethylfusarubinaldehyde. researchgate.netmdpi.com
Following the action of the PKS, a series of tailoring enzymes modify this intermediate. The pathway can then diverge to form different final products. The formation of this compound involves the action of at least two key types of enzymes found within the fusarubin (B154863) gene cluster:
Oxygenases (e.g., FSR3) : These enzymes are responsible for hydroxylation reactions on the aromatic ring system. researchgate.net
O-Methyltransferases (e.g., FSR2) : These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine to a hydroxyl group, forming the characteristic methoxyl group of this compound. researchgate.netmdpi.com
Heterologous expression studies, where the core genes from the F. solani fusarubin cluster (fsr1, fsr2, and fsr3) were expressed in a host like Saccharomyces cerevisiae, have successfully resulted in the production of this compound, confirming the function of these enzymes in its biosynthetic pathway. mdpi.com
Precursor Incorporation Studies (e.g., labeled acetate, malonate, methionine)
Methodologies for Extraction and Purification from Natural Sources
The isolation of this compound from its natural fungal sources involves a multi-step process that begins with solvent extraction followed by various chromatographic techniques to achieve purification. The specific methodologies can vary depending on the fungal strain and the scale of production.
A common initial step is the extraction of the fungal biomass or culture filtrate with an organic solvent. vinanhatrang.comnih.gov Ethyl acetate is frequently employed for this purpose, as it effectively solubilizes this compound and other related secondary metabolites from the fungal material. sapub.orgoup.com For instance, in the isolation from Fusarium sp. USNPF102, the ethyl acetate extract of the fungus was the starting point for further purification. sapub.org Similarly, the culture broth of Fusarium solani was extracted with ethyl acetate to yield a crude residue containing this compound. oup.com
Following the initial extraction, chromatographic methods are indispensable for separating this compound from other co-extracted compounds. nih.goviipseries.orgnih.gov Column chromatography using silica (B1680970) gel is a widely used technique. sapub.orgoup.com The separation is based on the differential adsorption of the compounds to the silica gel, allowing for their elution in different fractions by using a gradient of solvents with increasing polarity. sapub.org For example, a crude extract from Fusarium solani was subjected to silica gel column chromatography and eluted with benzene-ethyl acetate mixtures of increasing polarity to separate the components. oup.com
More advanced and efficient techniques such as high-speed countercurrent chromatography (HSCCC) have also been successfully applied for the preparative separation of this compound. nih.govresearchgate.net This method utilizes a biphasic solvent system to partition the components between two immiscible liquid phases, leading to a high degree of purification. In one study, HSCCC was used to purify this compound from a crude extract of Fusarium solani, yielding a high-purity product. nih.gov The selection of an appropriate solvent system, such as petroleum ether-ethyl acetate-methanol-water, is crucial for the success of the HSCCC separation. nih.gov
The final step in the purification process often involves crystallization to obtain this compound in a highly pure form. The structure and purity of the isolated compound are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sapub.orgnih.gov
The table below summarizes findings from various studies on the extraction and purification of this compound.
| Fungal Source | Extraction Solvent | Purification Method(s) | Solvent System (for Chromatography) | Purity/Yield | Reference |
| Fusarium solani | Not Specified | High-Speed Countercurrent Chromatography (HSCCC) | Petroleum ether-ethyl acetate-methanol-water (4:3:2:1, v/v) | 92.2% purity, 95.1% recovery | nih.gov |
| Fusarium sp. USNPF102 | Ethyl Acetate | Silica Gel Column Chromatography | Hexane to Ethyl acetate and Methanol (increasing polarity) | Not Specified | sapub.org |
| Fusarium solani | Ethyl Acetate | SilicAR CC-4 Column Chromatography, LH-20 Column | Benzene-ethyl acetate mixtures | Not Specified | oup.com |
| Chloridium sp. | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
Chemical Synthesis and Structural Modifications of Javanicin a
Total Synthesis Approaches to Javanicin (B1672810) A
The total synthesis of Javanicin A, a substituted naphthazarin, has been a subject of academic exploration, leading to the development of various synthetic strategies. One notable and efficient method was reported by Bergeron, Caron, and Brassard. acs.org Their approach provides an expeditious route to the complex core of this compound.
A key strategy in the synthesis of related naphthoquinone systems, which can be applied to this compound, involves the Diels-Alder reaction. rhhz.netrsc.org This powerful cycloaddition reaction allows for the construction of the core six-membered ring structure with a high degree of control over stereochemistry. rsc.org The synthesis of this compound analogues has been centered on triple diene-transmissive Diels-Alder cycloaddition reactions, highlighting the utility of this method in building complex molecular architectures. ipb.pt
The general approach often begins with simpler, commercially available precursors. For instance, the synthesis of polyhydroxylated naphthoquinones frequently employs a Friedel-Crafts-type condensation between a maleic anhydride (B1165640) derivative and a substituted benzene (B151609) compound. copbela.org Subsequent chemical modifications are then carried out to install the specific functional groups found on the this compound molecule, such as the methoxy (B1213986), methyl, and acetonyl side chains, onto the naphthoquinone scaffold.
Strategies for Derivatization and Analogue Synthesis
The chemical modification of this compound and the synthesis of its analogues are crucial for investigating its structure-activity relationships (SAR). preprints.orggardp.orgwikipedia.org These studies involve targeted alterations to the this compound structure to identify which functional groups are essential for its biological effects.
Derivatization: A common derivatization strategy involves the modification of the hydroxyl groups on the naphthoquinone ring. For example, acetylation of this compound yields diacetyl-javanicin . This type of modification, where hydroxyl groups are converted to esters, can alter the compound's polarity and bioavailability.
Analogue Synthesis: The synthesis of this compound analogues often utilizes sophisticated organic chemistry reactions to build related, but distinct, molecules.
Diels-Alder Reactions: As mentioned, the Diels-Alder reaction is a cornerstone for creating the core structure of this compound analogues. ipb.pt By using different dienes and dienophiles, chemists can introduce a variety of substituents and create a library of related compounds. rhhz.netrsc.org A concise and efficient synthesis toward an advanced intermediate of Javanicin B , a related quassinoid, was centered on a triple diene-transmissive Diels-Alder cycloaddition. researchgate.net
Modification of Side Chains: Strategies can also focus on altering the side chains of the this compound molecule. For example, the acetonyl group could be modified through various ketone chemistries to explore the impact of this side chain on biological activity.
The goal of these derivatization and analogue synthesis strategies is to generate new chemical entities with potentially improved properties, such as enhanced efficacy or selectivity. nih.gov
Related Naphthoquinone Structures and Their Chemical Relationship to this compound
This compound belongs to the naphthoquinone class of natural products, which includes a wide array of structurally related compounds. Understanding these relationships provides insight into their biosynthetic pathways and shared chemical properties.
Fusarubin (B154863): Fusarubin is a naphthoquinone pigment that is structurally very similar to this compound and is often isolated from the same fungal sources, such as species of Fusarium. rhhz.net The primary structural difference lies in the side chain attached to the naphthoquinone core. Research has confirmed a close chemical relationship, with some studies suggesting that one compound may be a biosynthetic precursor to the other. In fact, a compound previously identified as "Oxyjavanicin" was later shown to be identical to Fusarubin.
Naphthazarin Derivatives: this compound is a derivative of the parent compound Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). Naphthazarin forms the fundamental scaffold of a large family of pigments. The chemistry of naphthazarin is characterized by the two hydroxyl groups and the quinone system, which allows for a rich variety of substitution reactions. Many synthetic derivatives of naphthazarin have been created by modifying this core structure, leading to compounds with diverse biological activities. The synthesis of these derivatives often involves electrophilic substitution or condensation reactions to add functional groups at various positions on the aromatic rings. nih.gov
The chemical relationship between this compound, Fusarubin, and other naphthazarin derivatives is defined by their shared 5,8-dihydroxy-1,4-naphthoquinone (B181067) core. The unique biological profiles of each compound arise from the specific pattern and chemical nature of the substituents attached to this common scaffold.
Biological Activities of Javanicin a in in Vitro and Preclinical Models
Antifungal Efficacy Studies
Javanicin (B1672810) A has been evaluated for its ability to inhibit the growth of various fungal species.
Inhibition of Fungal Growth and Survival
Recombinant javanicin has shown concentration- and time-dependent antifungal activity against the human pathogenic fungus Cryptococcus neoformans. dntb.gov.uadntb.gov.ua The inhibitory effects of the peptide were observed as early as 4 hours after treatment, with complete eradication of the fungus within 36 to 48 hours. nih.govresearchgate.net Microscopic analysis suggests that javanicin's target is likely within the fungal cell, as it appears to penetrate the cell membrane and accumulate inside the fungus. dntb.gov.uadntb.gov.ua Further investigation into the mechanism of action indicates that javanicin interferes with carbohydrate metabolism and energy production, specifically targeting the glycolysis pathway and mitochondrial respiration. dntb.gov.uadntb.gov.uamdpi.com
Studies have also shown that a defensin (B1577277) protein from Sesbania javanica, designated as javanicin, exhibits antifungal properties against human pathogenic fungi, including resistant strains. researchgate.netnih.gov
Differential Susceptibility Across Fungal Pathogens
Javanicin has displayed varying levels of activity against different fungal pathogens. It has been reported to be active against Candida albicans and Fusarium oxysporum, although with moderate minimum inhibitory concentration (MIC) values ranging from 20-40 µg/mL. researchgate.net Recombinant javanicin has also shown antifungal activity against both fluconazole-sensitive and fluconazole-resistant Candida albicans. nih.govmdpi.comresearchgate.net
Antibacterial Spectrum and Potency
The antibacterial activity of Javanicin A has been tested against both Gram-negative and Gram-positive bacteria.
Activity Against Gram-Negative Bacteria
Javanicin has demonstrated significant antibacterial activity against Pseudomonas species. nih.gov Specifically, it is highly effective against Pseudomonas aeruginosa and Pseudomonas fluorescens, with MIC values of 2 µg/mL for both. researchgate.net The compound, produced by the endophytic fungus Chloridium sp., has been noted for its strong antibacterial action against these pathogens, which affect both humans and plants. researchgate.netnih.gov
In contrast, javanicin showed only moderate activity against Escherichia coli with a MIC value between 20-40 µg/mL. researchgate.net Other studies have also reported antibacterial activity against Salmonella typhi. chemicalbook.commedchemexpress.com
Activity Against Gram-Positive Bacteria
Javanicin has been found to be active against several Gram-positive bacteria. It has shown antibacterial activity against Staphylococcus aureus and a Bacillus species, with MIC values in the range of 20-40 µg/mL. researchgate.net Other research confirms its activity against Bacillus megaterium and Staphylococcus aureus. chemicalbook.commedchemexpress.com
Anticancer and Cytotoxic Investigations
Recombinant javanicin has been investigated for its potential as an anticancer agent. researchgate.netnih.gov It has demonstrated cytotoxic activity against the human breast cancer cell lines MCF-7 and MDA-MB-231. dntb.gov.uaresearchgate.netnih.gov The cytotoxic effect was found to be dose-dependent. researchgate.net The 50% growth inhibitory concentration (IC50) for recombinant javanicin was in the range of 75–85 µg/ml for MCF-7 cells and 60–85 µg/ml for MDA-MB-231 cells. researchgate.net
Additionally, javanicin isolated from the endophytic fungus Fusarium solani was tested for its cytotoxic potential against a human lung cancer cell line. most.gov.bd In this study, javanicin exhibited very mild cytotoxic activity, with an IC50 value greater than 100 µg/mL. most.gov.bd Another study reported that javanicin, along with fusarubin (B154863) and 3-O-methyl fusarubin, inhibited cell viability in six cancer cell lines, with IC50 values ranging from 1-15µM for fusarubin and 3-O-methyl fusarubin. sapub.orgsapub.org The order of cytotoxic effect was reported as 3-O-methyl fusarubin > fusarubin > javanicin. sapub.org
Inhibition of Cancer Cell Proliferation in Select Cell Lines (e.g., MCF-7, MDA-MB-231 breast cancer cell lines)
Javanicin has demonstrated cytotoxic activities against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. researchgate.netnih.gov In research utilizing a recombinant form of Javanicin, the compound exhibited a potent, dose-dependent anti-proliferative effect on both cell lines. nih.govresearchgate.net The cytotoxic effects were evaluated using an MTT assay, which measures cell metabolic activity as an indicator of cell viability. nih.gov
The 50% growth inhibitory concentration (IC₅₀) of recombinant Javanicin was determined to be in the range of 75–85 µg/ml for the MCF-7 cell line and 60–85 µg/ml for the MDA-MB-231 cell line. nih.govresearchgate.net At a concentration of 100 µg/ml, recombinant Javanicin resulted in a cancer cell death rate of over 85% for both cell types. nih.govresearchgate.net The similar IC₅₀ values against both the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 line suggest that the mechanism of action may not be dependent on the presence of estrogen or progesterone (B1679170) receptors. nih.gov
Comparative Cytotoxicity with Structurally Related Compounds
Javanicin is a naphthoquinone derivative often isolated from Fusarium species alongside structurally related compounds such as Fusarubin and 3-O-methyl Fusarubin. sapub.org When the cytotoxic activities of these three compounds were compared against a panel of cancer cell lines, Javanicin generally exhibited weaker effects than its counterparts. sapub.org
One study directly compared their efficacy and found the order of cytotoxicity to be: 3-O-methyl Fusarubin > Fusarubin > Javanicin. sapub.org For instance, against the MDA-MB-231 breast cancer cell line, 3-O-methyl Fusarubin and Fusarubin showed potent activity with IC₅₀ values of 1.2 µM and 1.5 µM, respectively. sapub.org Similarly, against the MCF-7 cell line, the IC₅₀ values were 3.4 µM for 3-O-methyl Fusarubin and 7.7 µM for Fusarubin. sapub.org While Javanicin's activity was lower in this comparative context, these findings highlight how minor structural modifications among these related naphthoquinones can significantly influence their cytotoxic potential. sapub.org
Other Reported Biological Activities (e.g., Antimalarial Activity)
Beyond its anticancer properties, Javanicin and related fungal metabolites have been investigated for other potential therapeutic applications. sapub.org Naphthoquinones as a class are known to possess a broad spectrum of biological activities, including antimalarial properties. sapub.orgresearchgate.net
In a study evaluating compounds from Fusarium sp., Javanicin, Fusarubin, and 3-O-methyl Fusarubin were tested for antiplasmodial activity against the Plasmodium falciparum 3D7 strain. sapub.orgcabidigitallibrary.org Among the three, 3-O-methyl Fusarubin demonstrated the most significant antimalarial potential, with an IC₅₀ value of 36.67 µM. sapub.orgcabidigitallibrary.org This compound also exhibited low hemolytic activity (8.21% at 200 µM), a favorable characteristic for a potential antimalarial agent. sapub.org In the same assay, Javanicin displayed a hemolytic activity of 14% at a concentration of 200 µM. sapub.org Javanicin has also been noted for its antibacterial activity against pathogens such as Bacillus megaterium, Staphylococcus aureus, Salmonella typhi, and Escherichia coli, as well as weak to moderate antimycobacterial activity against Mycobacterium tuberculosis. researchgate.netmedchemexpress.com
Molecular and Cellular Mechanisms of Action of Javanicin a
Enzyme Target Identification and Characterization
Research has identified key enzymes that are targeted by javanicin (B1672810), primarily those involved in crucial metabolic decarboxylation reactions.
One of the primary targets of javanicin is pyruvate (B1213749) decarboxylase (PDC) . nih.gov Javanicin has been shown to be a potent inhibitor of the anaerobic decarboxylation of pyruvate, a reaction catalyzed by pyruvate decarboxylase from Saccharomyces cerevisiae. nih.gov The extent of this inhibition has been observed to directly correlate with the compound's antifungal activity. nih.gov The mechanism of this inhibition involves a reaction with the enzyme's coenzyme, thiamine (B1217682) pyrophosphate. This interaction can be partially reversed by the presence of excess thiamine pyrophosphate. nih.gov Proteomic analyses of Cryptococcus neoformans exposed to a recombinant form of javanicin (r-javanicin) further confirmed the impact on PDC, showing its upregulation. nih.govresearchgate.net This suggests that in response to javanicin, the carbohydrate flux might be rerouted through glycolysis into a fermentation-like pathway. mdpi.com
Another significant enzyme target is involved in alpha-ketoglutarate (B1197944) decarboxylation . nih.gov Javanicin has been demonstrated to inhibit the oxidative decarboxylation of alpha-ketoglutarate within mitochondria isolated from tomato plants. nih.gov This inhibition points to a broader impact on alpha-keto acid decarboxylation processes, which are central to cellular respiration.
Proteomic studies on C. neoformans treated with r-javanicin revealed changes in the levels of several enzymes crucial for carbohydrate catabolism, as detailed in the table below. nih.gov
| Enzyme Target | Abbreviation | Accession No. | Observed Effect | Metabolic Process |
| Pyruvate Decarboxylase | PDC | A0A225XTP6 | Upregulated | Carbohydrate Catabolism, Fermentation |
| Glyceraldehyde-3-phosphate dehydrogenase | GPD | A0A1Y0JXL3 | Upregulated | Glycolysis, Energy Production |
| 3-hydroxybutyryl-CoA dehydrogenase | HBD | A0A225Y9Q8 | Upregulated | Carbohydrate Catabolism |
| Inositol oxygenase | IOX | A0A225Y7C6 | Upregulated | Inositol Catabolism, Low Energy Response |
| Acetate (B1210297) kinase | AK | A0A225XDF3 | Upregulated | Acetate Production, ATP Generation |
This table summarizes enzyme targets of Javanicin A identified through proteomic analysis of Cryptococcus neoformans.
Interference with Core Metabolic Pathways
Javanicin's biological effects are largely attributed to its significant interference with core metabolic and energy-producing pathways. dntb.gov.uanih.gov
The primary mode of action for javanicin's fungicidal activity is the disruption of carbohydrate metabolism and energy production . nih.govdntb.gov.uaresearchgate.net Proteomic studies have clearly demonstrated that the compound principally interferes with processes associated with the glycolysis pathway and mitochondrial respiration . mdpi.comdntb.gov.uanih.govresearchgate.net This interference leads to impaired energy production within the cell. nih.gov
Induction of Specific Cellular Responses
The metabolic disruption caused by javanicin culminates in specific cellular responses, most notably apoptosis in cancer cells.
Recombinant javanicin has demonstrated potent anti-proliferative activity against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231. dntb.gov.ua This cytotoxic activity is dose-dependent and is achieved through the induction of apoptosis , or programmed cell death. researchgate.netresearchgate.net While the precise signaling cascade leading to apoptosis is still under investigation, a strong hypothesis links this effect to javanicin's impact on mitochondria. researchgate.netresearchgate.net Since mitochondria are central to the intrinsic apoptotic pathway, it is plausible that the mitochondrial dysfunction caused by javanicin's interference with respiration is the trigger for apoptosis in cancer cells. researchgate.netresearchgate.net Javanicin has also been noted to have weak cytotoxic effects on human lung cancer cell lines. medchemexpress.commedchemexpress.eu
Intracellular Localization and Uptake Dynamics
The efficacy of javanicin is dependent on its ability to enter the target cell and reach its intracellular targets.
Studies using confocal laser scanning microscopy (CLSM) have confirmed that javanicin's targets are located within the cell. mdpi.comdntb.gov.ua The compound is capable of penetrating the cell membrane and accumulating inside the cytoplasm. mdpi.comresearchgate.netresearchgate.net This intracellular translocation is a key feature of its mechanism, as scanning electron microscopy (SEM) reveals only minor changes to the external morphology of fungal cells, indicating the cell surface is not the primary target. mdpi.comresearchgate.net
The uptake of javanicin appears to be a time-dependent process. mdpi.com Fluorescently-labeled recombinant javanicin (r-javanicin) has been observed accumulating within C. neoformans cells, with the amount of intracellular peptide increasing significantly over an incubation period of 2 to 8 hours. mdpi.com The biological effects of the compound are also time-dependent, with inhibitory activity against fungal growth being observed as early as 4 hours after treatment. nih.govmdpi.com
Structure Activity Relationship Sar Studies of Javanicin a and Analogues
Elucidation of Pharmacophoric Elements for Diverse Biological Activities
A pharmacophore is an abstract representation of the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a biological response. researchgate.netplos.org For Javanicin (B1672810) A, a highly functionalized naphthoquinone, its diverse biological activities—including antibacterial, antifungal, and cytotoxic effects—are dictated by a specific arrangement of pharmacophoric elements. researchgate.netresearchgate.net While a single, universal pharmacophore model for all of Javanicin A's activities has not been defined, analysis of its structure and related compounds allows for the elucidation of key features.
The core pharmacophoric features of this compound and related naphthoquinones can be identified as:
Hydrogen Bond Acceptors (HBA): The two carbonyl groups (at C-5 and C-10) and the hydroxyl group (at C-8) on the naphthoquinone scaffold are critical hydrogen bond acceptors. The methoxy (B1213986) group at C-6 can also participate as an HBA. These features are vital for interacting with amino acid residues in the active sites of target proteins. researchgate.netresearchgate.net
Hydrophobic Regions: The fused aromatic ring system forms a significant hydrophobic core. This region can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues of a target protein, contributing to binding affinity. unal.edu.co
Aromatic Ring: The aromatic portion of the molecule is a key feature for interaction with various receptors and enzymes. researchgate.net In some pharmacophore models for similar structures, aromatic rings are identified as crucial for activity. mdpi.com
Negative Ionizable Features: At physiological pH, the hydroxyl group may be deprotonated, acting as a negatively ionizable feature that can form ionic interactions or strong hydrogen bonds. researchgate.net
The combination and spatial arrangement of these features are critical. For instance, in a pharmacophore model developed for phenanthrene-based cytotoxic agents, a triad (B1167595) of hydrogen bond acceptors combined with a hydrophobic group was found to be essential for high activity. plos.org Similarly, the antibacterial activity of certain compounds has been linked to pharmacophore models containing multiple hydrogen bond acceptors and hydrophobic centers. researchgate.net The ability of this compound to present these varied features likely explains its broad spectrum of activity against different biological targets, from bacterial enzymes to proteins involved in cancer cell proliferation. researchgate.netsapub.org
Impact of Specific Substituent Modifications on Efficacy and Selectivity
Modifying the substituents on the this compound scaffold can dramatically alter its efficacy and selectivity. The naphthoquinone core serves as a template, and changes to the groups attached to it can fine-tune its biological profile. nih.gov
Key modifications and their observed effects in this compound and related naphthoquinones include:
Substitution on the Quinone Ring: Studies on various 1,4-naphthoquinones have shown that the nature and position of substituents are critical. For example, introducing a chlorine atom at the C-3 position of the 1,4-naphthoquinone (B94277) skeleton has been shown to be essential for potent antifungal activity against Candida albicans. sciforum.net Conversely, replacing the hydrogen at the C-2 position with bulky groups tends to decrease antifungal activity. sciforum.net
The 2-Methyl Group: In some naphthoquinone derivatives, the presence of a methyl group at the C-2 position is considered vital for cytotoxic activity. nih.gov This suggests that the 2-methyl group on this compound is likely a significant contributor to its anticancer properties.
The 6-Methoxy Group: The methoxy group at C-6 is a target for modification. Its replacement or demethylation could alter the electronic properties and hydrogen-bonding capacity of the molecule, thereby affecting its interaction with biological targets.
Hydroxyl and Carbonyl Groups: The peripheral hydroxyl and carbonyl groups are fundamental to the activity of many naphthoquinones. Their modification, for instance, through acetylation or other substitutions, would directly impact the hydrogen-bonding potential of the molecule, likely leading to a significant change in biological activity.
The following table summarizes SAR findings from studies on various substituted 1,4-naphthoquinone analogues, illustrating the impact of different substituents on biological activity.
| Base Scaffold | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone | -Cl | 3 | Potent antifungal activity against C. albicans | sciforum.net |
| 1,4-Naphthoquinone | Bulky groups (e.g., diacetyl, phenyl) | 2 | Decreased antifungal activity | sciforum.net |
| 1,4-Naphthoquinone | -OH | 5 | Important for cytotoxic properties (in phenanthrenequinones) | plos.org |
| 1,4-Naphthoquinone | -CH3 | 2 | Considered vital for cytotoxic activity | nih.gov |
| 1,4-Naphthoquinone | -NH-Aryl | 2 | Activity modulated by substituents on the aryl ring (antibacterial, antifungal, anticancer) | mdpi.com |
These examples highlight a clear trend: small, electron-withdrawing groups or specific hydrogen-bonding moieties can enhance activity, while bulky additions may be detrimental due to steric hindrance. This knowledge allows medicinal chemists to design this compound analogues with potentially improved potency against specific pathogens or cancer cells while possibly reducing off-target effects. nih.gov
Application of Computational and Chemoinformatic Approaches in SAR Analysis
Computational and chemoinformatic tools have become indispensable in modern drug discovery and SAR analysis, providing insights that accelerate the design and optimization of bioactive compounds. frontiersin.orgjst.go.jp These methods are applied to study molecules like this compound to predict their interactions with biological targets, understand their activity profiles, and guide the synthesis of new derivatives.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies have been performed with this compound, providing valuable information about its mechanism of action. For example, a comparative docking analysis of Javanicin and the known drug Erlotinib with the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy, revealed that both compounds bind to the same pocket, suggesting a potential mechanism for Javanicin's anticancer activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jst.go.jp For naphthoquinones, QSAR studies have helped identify specific electronic and structural features that are potentially involved in their biological processes. jst.go.jp Although a specific QSAR model for this compound was not detailed in the reviewed literature, this approach is highly applicable to a series of its synthetic analogues to predict their activity and guide further design.
Pharmacophore Modeling: As discussed in section 6.1, pharmacophore modeling identifies the crucial 3D arrangement of chemical features necessary for biological activity. plos.orgmdpi.com These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com Once validated, these models serve as 3D queries to screen large chemical databases for new molecules with different core structures but the same essential features, a process known as virtual screening. journalirjpac.comnih.gov This approach could be used to identify novel scaffolds that mimic the biological activity of this compound.
The integration of these computational methods provides a powerful framework for a deeper understanding of the SAR of this compound. By simulating interactions at the molecular level, researchers can prioritize the synthesis of the most promising analogues, saving time and resources in the drug discovery process. collaborativedrug.com
Analytical Methodologies for Javanicin a Characterization and Quantification
Chromatographic Techniques for Separation and Detection (e.g., HPLC, GC-MS)
Chromatography is a fundamental tool for the separation of Javanicin (B1672810) A from crude extracts of fungal cultures or plant tissues. ijpsjournal.com The principle of chromatography involves the differential partitioning of components between a stationary phase and a mobile phase, allowing for the isolation of individual compounds from a mixture. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and purity assessment of Javanicin A. vulcanchem.com For instance, an efficient method for the preparative separation of Javanicin from the fungus Fusarium solani involves high-speed countercurrent chromatography (HSCCC) followed by HPLC for purity analysis. nih.gov In one study, this approach yielded 40.6 mg of Javanicin from a 100 mg crude sample, with the purity determined to be 92.2% by HPLC. The selection of an appropriate solvent system, such as petroleum ether-ethyl acetate-methanol-water, is critical for successful separation in HSCCC. nih.gov HPLC is also used in the isolation of Javanicin C, a related compound, from plant extracts, often following initial separation by silica (B1680970) gel column chromatography. vulcanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for analyzing volatile and semi-volatile compounds in a sample. researchgate.netfilab.fr In the context of this compound, GC-MS analysis of extracts from endophytic fungi has been employed to identify the profile of bioactive compounds present alongside it. researchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different compounds within a mixture. researchgate.netplos.org The process involves separating components along a column and then analyzing them with a mass spectrometer to determine their molecular weight and fragmentation pattern. researchgate.net
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Application | Findings/Remarks | References |
|---|---|---|---|
| High-Speed Countercurrent Chromatography (HSCCC) | Preparative separation from Fusarium solani crude extract. | Successfully used to obtain large quantities of Javanicin. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and final purification step. | Determined purity of separated Javanicin to be 92.2%. Routinely used for purification of Javanicin analogues. | vulcanchem.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile compounds in extracts. | Reveals the profile of other bioactive compounds present with Javanicin in fungal extracts. | researchgate.netplos.org |
| Column Chromatography | Initial purification from plant extracts. | Often used as a primary separation step before HPLC. | vulcanchem.com |
Spectroscopic and Spectrometric Characterization Methods (e.g., X-ray Crystallography, NMR, HRESIMS)
Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic and spectrometric methods.
X-ray Crystallography provides unambiguous proof of a molecule's three-dimensional structure. anton-paar.comwikipedia.org This technique involves directing X-rays at a single, high-quality crystal of the compound. anton-paar.com The way the X-rays are diffracted by the ordered arrangement of atoms in the crystal allows for the calculation of an electron density map, revealing the precise position of each atom. wikipedia.org The structure of Javanicin, a naphthoquinone, was definitively confirmed through X-ray crystallography, validating the structure that had been previously proposed using other spectroscopic methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. sathyabama.ac.in Techniques such as ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) are used to identify the types and connectivity of atoms. sapub.org For Javanicin and its analogues, NMR data provides critical information about the chemical environment of protons and carbons, helping to piece together the molecule's complex ring system and the position of its functional groups. vulcanchem.comsapub.org
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of a compound. sapub.org This technique measures the mass-to-charge ratio of an ion with extremely high accuracy. This precise mass measurement allows for the calculation of a unique elemental composition, distinguishing it from other molecules with the same nominal mass. MS and HRESIMS data were instrumental in the structural identification of Javanicin and related compounds. sapub.org
Table 2: Spectroscopic and Spectrometric Data for Javanicin Characterization
| Technique | Information Obtained | Relevance to this compound | References |
|---|---|---|---|
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, and angles. | Confirmed the definitive molecular structure of Javanicin. | researchgate.netresearchgate.net |
| NMR Spectroscopy | Carbon-hydrogen framework, connectivity of atoms, stereochemistry. | Elucidates the core structure and placement of substituents. | vulcanchem.comsapub.orgnih.gov |
| HRESIMS/MS | Precise molecular weight and elemental formula. | Confirms the molecular formula (e.g., C15H14O6 for Javanicin). | sapub.org |
Quantitative Analytical Methods (e.g., External Standard, Internal Standard, Calibration Curves)
Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. ethnobotanyjournal.org HPLC is the most common technique for this purpose, utilizing various calibration methods for accurate measurement. researchgate.net
The External Standard Method , also known as the absolute calibration curve method, is a widely used approach. shimadzu.com.tw It involves preparing a series of standard solutions with known concentrations of pure this compound. These standards are analyzed by HPLC, and a calibration curve is constructed by plotting the instrument's response (e.g., peak area) against the concentration. researchgate.net The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the value from the calibration curve. shimadzu.com.tw A key requirement for this method is the high reproducibility of injection volumes. researchgate.net
The Internal Standard Method is another quantitative technique that can compensate for variations in sample injection volume and potential matrix effects. shimadzu.com.tw In this method, a known amount of a different compound (the internal standard) is added to both the calibration standards and the unknown samples. Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. shimadzu.com.tw
Calibration curves are fundamental to both methods, providing the mathematical relationship between the analytical signal and the analyte concentration. researchgate.net The linearity of this curve across the expected concentration range of the samples is crucial for accurate quantification.
Advanced Proteomics and Omics Approaches for Mechanistic Elucidation
To understand how this compound exerts its biological effects at a molecular level, advanced "omics" technologies, particularly proteomics, are employed. dntb.gov.uanih.gov Proteomics is the large-scale study of proteins, their structures, and their functions. researchgate.net
In studies investigating the antifungal mechanism of recombinant Javanicin against the human pathogen Cryptococcus neoformans, a label-free quantitative shotgun proteomics approach was used. nih.govresearchgate.net This involved treating the fungal cells with Javanicin and analyzing changes in their entire proteome over time. nih.gov Researchers identified a total of 2,325 proteins and observed significant changes in the expression levels of proteins involved in key cellular processes after Javanicin exposure. nih.gov
The proteomics data revealed that Javanicin's primary targets are intracellular. dntb.gov.uaresearchgate.net Specifically, it was found to interfere with carbohydrate metabolism (glycolysis pathway) and energy production (mitochondrial respiration). nih.govresearchgate.net The analysis showed that proteins related to acetate (B1210297) production were expressed similarly to those under oxygen-depleted conditions, suggesting that Javanicin may disrupt mitochondrial function. nih.gov This powerful approach moves beyond simply identifying the compound to elucidating its complex interactions within a living organism, providing a deeper understanding of its mechanism of action. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Javanicin |
| Javanicin C |
| Anhydrofusarubin |
| Anhydrojavanicin |
| Bostricoidin |
| Norjavanicin |
| Flaviolin |
| 2-hydroxyjuglone |
| Fusarubin (B154863) |
| 3-O-Methylfusarubin |
| Erlotinib |
| Brusatol |
| Nitrogen oxide |
| Acetic acid |
| Butanoic acid, 3-methyl- |
| 1,2-Benzenedicarboxylic acid, diethyl ester |
| Nicotine |
| Hygrinic acid |
| Dibromocotinine |
| Camphor |
| α-pinene |
| Citral |
| Menthol |
| Geraniol |
| Papaverine |
| Coniine |
Future Research Perspectives on Javanicin a
Exploration of Unreported Biological Activities
Javanicin (B1672810), a highly functionalized naphthaquinone produced by the endophytic fungus Chloridium sp. nih.gov, has demonstrated notable antibacterial and antifungal properties. researchgate.netmdpi.com However, the full spectrum of its biological activities remains largely unexplored, presenting a fertile ground for future research. Investigations could extend to antiviral, anti-inflammatory, and antioxidant activities, which have been observed in other related naphthoquinones and compounds isolated from endophytic fungi. mdpi.comontosight.ai
Potential Areas for Investigation:
Antiviral Activity: Given that some endophytic metabolites exhibit antiviral properties, screening Javanicin A against a panel of viruses could unveil novel therapeutic avenues. mdpi.com
Anti-inflammatory Effects: Many natural products, including those from endophytes, possess anti-inflammatory properties. mdpi.comontosight.ai Investigating the effect of this compound on key inflammatory pathways and mediators is a logical next step. ontosight.ai
Antioxidant Capacity: The quinone structure of this compound suggests potential antioxidant activity. rsc.org Future studies could quantify this activity and elucidate the underlying mechanisms.
Expanded Antimicrobial Spectrum: While its activity against Pseudomonas spp. is well-documented, a broader screening against other clinically relevant bacteria and fungi, including drug-resistant strains, is warranted. nih.govresearchgate.net
Strategies for Enhanced Biosynthetic and Synthetic Production
The production of this compound, whether through fermentation of the producing organism or chemical synthesis, faces challenges in achieving high yields. researchgate.net Addressing these limitations is crucial for facilitating further research and potential commercialization.
Biosynthetic Enhancement Strategies:
| Strategy | Description | Potential Outcome |
| Metabolic Engineering | Overexpression of key genes in the this compound biosynthetic pathway or knockout of competing pathways could channel metabolic flux towards the desired product. nih.govnih.gov | Increased yield of this compound from the native fungal producer or a heterologous host. researchgate.net |
| Co-cultivation | Growing the producing fungus with other microorganisms can sometimes induce the production of secondary metabolites that are not produced in monoculture. nih.gov | Activation of silent gene clusters leading to the discovery of new Javanicin analogs or increased this compound production. |
| Media Optimization | Systematically adjusting culture conditions, such as nutrient sources, pH, and temperature, can significantly impact metabolite production. nih.gov | Enhanced production of this compound by providing an optimal environment for its biosynthesis. |
| Precursor Feeding | Supplementing the culture medium with biosynthetic precursors can boost the production of the final compound. mdpi.com | Increased yields by overcoming potential bottlenecks in the supply of building blocks for this compound synthesis. |
Synthetic Enhancement Strategies:
Current synthetic routes to Javanicin and its analogs can be lengthy and complex. uef.fiipb.pt Future efforts should focus on developing more efficient and scalable synthetic methodologies.
Development of Novel Synthetic Methods: Exploring new catalytic systems and reaction pathways could lead to shorter and more efficient total syntheses. rsc.org
Advanced Investigations into Specific Molecular Targets and Pathways
Understanding how this compound exerts its biological effects at the molecular level is critical for its development as a therapeutic agent or research tool. While some initial studies have provided insights, a more detailed picture is needed.
Javanicin has been shown to inhibit the anaerobic decarboxylation of pyruvate (B1213749), a process catalyzed by pyruvate decarboxylase. nih.gov This inhibition appears to be linked to its antifungal activity and results from a reaction with the coenzyme thiamine (B1217682) pyrophosphate. nih.gov Additionally, the oxidative decarboxylation of alpha-ketoglutarate (B1197944) is also inhibited. nih.gov
For recombinant javanicin (r-javanicin), studies on Cryptococcus neoformans suggest that its fungicidal activity involves intracellular targets related to carbohydrate metabolism and energy production, particularly the glycolysis pathway and mitochondrial respiration. nih.govresearchgate.netmdpi.comnih.gov Proteomic analysis has revealed that r-javanicin treatment leads to alterations in several fungal proteins associated with these metabolic pathways. mdpi.com
Future Research Directions:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify and validate the specific molecular targets of this compound in various organisms.
Pathway Analysis: Employing systems biology approaches, including transcriptomics and metabolomics, to map the cellular pathways perturbed by this compound treatment. jove.com
Structural Biology: Determining the three-dimensional structure of this compound in complex with its molecular target(s) to understand the precise mechanism of interaction and guide the design of more potent and selective analogs.
Potential Applications in Chemical Biology and Drug Discovery
This compound's unique chemical structure and biological activity make it a promising candidate for applications in chemical biology and as a lead compound in drug discovery. ijcrbp.comwikipedia.org
Chemical Biology:
As a molecular probe, this compound can be used to study fundamental biological processes. yale.edu Its ability to interfere with specific metabolic pathways could make it a valuable tool for dissecting cellular metabolism. mdpi.comtufts.edu
Drug Discovery:
this compound serves as a "lead compound," a starting point for the development of new drugs. wikipedia.orgtaylorandfrancis.com Its potent activity against Pseudomonas spp. suggests its potential as a selective antibiotic. nih.govresearchgate.net
The cytotoxic activity of recombinant javanicin against human breast cancer cell lines (MCF-7 and MDA-MB-231) indicates its potential as an anticancer agent. researchgate.netresearchgate.netdntb.gov.ua
Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of this compound analogs, will be crucial for optimizing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. upmbiomedicals.com
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing Javanicin A’s structural integrity and purity?
- Methodological Answer : this compound’s purity and structure can be validated using UV-Vis spectroscopy (absorption maxima at 303–307 nm in alcohol and 510 nm in chloroform) . High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase is advised for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming its naphthoquinone backbone and substituents, such as the 6-methoxy and 3-acetonyl groups . Ensure reproducibility by cross-referencing spectral data with published benchmarks (e.g., fusarubin-derived synthesis pathways) .
Q. How can researchers synthesize this compound and validate its identity?
- Methodological Answer : this compound can be synthesized via the reduction of fusarubin, as described by Ruelius and Gauhe . Post-synthesis, confirm identity through melting point analysis (207.5–208°C for pure crystals) and comparative thin-layer chromatography (TLC) against authenticated standards. Derivative formation (e.g., diacetyl Javanicin) with distinct absorption profiles (e.g., 426 nm in ethanol) provides additional confirmation . Always include negative controls to rule out fungal metabolite contamination.
Q. What are the key physicochemical properties of this compound relevant to in vitro bioactivity assays?
- Methodological Answer : Key properties include solubility in ethanol and chloroform, stability under acidic conditions, and photodegradation in UV light. For bioactivity studies, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent cytotoxicity. Monitor stability via periodic UV-Vis scans to detect decomposition (e.g., shifts in λmax) .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from variations in fungal strain sources, extraction protocols, or assay conditions. To resolve contradictions:
- Standardize fungal cultures (e.g., Fusarium javanicum strain ATCC) and extraction solvents (e.g., ethyl acetate vs. methanol).
- Use dose-response curves with IC50/MIC values normalized to compound purity (HPLC-validated ≥95%).
- Replicate assays under controlled oxygen levels, as naphthoquinones like this compound are redox-sensitive .
- Reference: Data contradiction analysis frameworks in qualitative research .
Q. What experimental design considerations are critical for optimizing this compound’s yield in fungal fermentation?
- Methodological Answer : Use a factorial design to test variables:
- Carbon/nitrogen ratios : Higher sucrose (C source) and lower ammonium nitrate (N source) enhance secondary metabolite production.
- pH and temperature : Maintain pH 5.5–6.0 and 25–28°C for optimal Fusarium growth.
- Inducers : Add biotic stressors (e.g., fungal cell wall fragments) to upregulate this compound biosynthesis.
- Quantify yield via LC-MS and validate with triplicate bioreactor runs .
Q. How can researchers differentiate this compound’s mechanism of action from other naphthoquinones in antimicrobial studies?
- Methodological Answer :
- Comparative ROS assays : Measure reactive oxygen species (ROS) generation in bacterial models using fluorescent probes (e.g., DCFH-DA). Compare kinetics to plumbagin or juglone.
- Target specificity : Use gene knockout microbial strains (e.g., Staphylococcus aureus lacking NADH dehydrogenases) to isolate this compound’s enzyme inhibition effects.
- Metabolomic profiling : Pair LC-MS with transcriptomics to identify unique metabolic disruptions .
Q. What strategies improve the stability of this compound in long-term storage for pharmacological studies?
- Methodological Answer :
- Storage conditions : Lyophilize and store at -80°C under argon to prevent oxidation.
- Stabilizers : Add antioxidants (e.g., ascorbic acid at 0.1 mM) or cyclodextrin encapsulation.
- Periodic QC : Reassess purity every 6 months via HPLC and UV-Vis .
Guidelines for Methodological Rigor
- Reproducibility : Document all protocols in line with Beilstein Journal of Organic Chemistry standards, including raw data deposition in repositories like Zenodo .
- Ethical Compliance : Obtain biosafety approvals for fungal handling and antimicrobial testing .
- Data Interpretation : Address outliers using Grubbs’ test and report uncertainty intervals for bioactivity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
